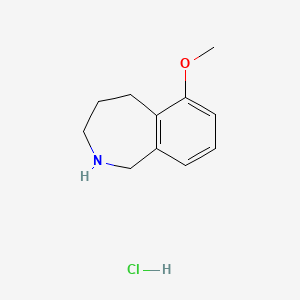

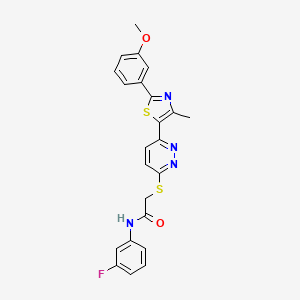

(1-benzyl-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a benzyl group and a nitrobenzyl group attached to an imidazole ring. The benzyl group is a resonance-stabilized carbocation . The nitro group is a strong electron-withdrawing group, which can contribute to the reactivity of the molecule .

Molecular Structure Analysis

The molecule contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The presence of the nitro group can influence the electronic structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the nitro group, which is electron-withdrawing, and the benzyl group, which is resonance-stabilized .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Synthesis of Potential Antihypertensive Agents

A study by Saemian et al. (2012) utilized a related synthetic intermediate, (2-mercapto-1-(4-nitrobenzyl)-1H-imidazol-5-yl)methanol-[2-14C], to create two nonpeptide angiotensin II receptor antagonists via a three-step sequence. This approach underscores the compound's role in developing potential antihypertensive treatments, showcasing its significance in medicinal chemistry and drug design Saemian et al., 2012.

Advances in Organic Synthesis

In the realm of organic synthesis, the work by Sarki et al. (2021) illustrates the use of methanol as a C1 synthon and H2 source for selective N-methylation of amines. This study emphasizes the compound's utility in facilitating clean, cost-competitive methods for chemical synthesis, highlighting its relevance in enhancing synthetic efficiency and environmental friendliness Sarki et al., 2021.

Luminescence Sensitization

Research by Viswanathan and Bettencourt-Dias (2006) explored thiophenyl-derivatized nitrobenzoic acid ligands as sensitizers for Eu(III) and Tb(III) luminescence. This application demonstrates the compound's role in advancing luminescent materials science, potentially impacting areas like bioimaging and sensors Viswanathan & Bettencourt-Dias, 2006.

Catalytic Applications

Donthireddy et al. (2020) developed ruthenium(II)-based catalysts incorporating N-heterocyclic carbene ligands for C-N bond formation via a hydrogen-borrowing methodology. This research underlines the compound's significance in catalysis, offering efficient routes for bond formation, which is pivotal in organic synthesis and drug discovery Donthireddy et al., 2020.

Antiradical Activity

Gataullina et al. (2017) investigated the antiradical activity of benzazole-2-thiones, which are structurally related to the compound of interest. Their findings contribute to understanding the compound's potential in developing antioxidant agents, highlighting its applicability in pharmacological research aimed at combating oxidative stress-related diseases Gataullina et al., 2017.

Wirkmechanismus

Target of Action

Benzimidazole derivatives have been known to interact with a variety of biological targets . For instance, some benzimidazole derivatives have shown inhibitory effects against xanthine oxidase .

Mode of Action

Benzimidazole derivatives are known to behave similarly to purines, stimulating various biological reactions . They can interact with their targets, leading to changes in the biological activity of the target.

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their presence in a variety of bioactive substances, including antihypertensives, anti-inflammatories, antivirals, analgesics, anticancer, proton pump inhibitors, anticonvulsants, antifungals, anticoagulants, antihistaminics, antiparasitics, and antiulcers .

Result of Action

Benzimidazole derivatives have been known to exhibit a wide range of pharmacological activities, including antiulcer, analgesic, and anthelmintic effects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-benzyl-2-[(4-nitrophenyl)methylsulfanyl]imidazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c22-12-17-10-19-18(20(17)11-14-4-2-1-3-5-14)25-13-15-6-8-16(9-7-15)21(23)24/h1-10,22H,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGZYRVHBMYSGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Methylfuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2877494.png)

![2-chloro-N-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-yl)acetamide](/img/structure/B2877495.png)

![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2877496.png)

![1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2877504.png)

![N,N-dimethyl-2-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}cyclopentan-1-amine](/img/structure/B2877505.png)